

Spectroscopic Data of Ethyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B372275

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 2-amino-5-methylthiazole-4-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, verified dataset for the 5-methyl isomer, this guide presents the available mass spectrometry data for the target molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for the closely related and structurally similar isomer, ethyl 2-amino-4-methylthiazole-4-carboxylate, for reference and comparative analysis.

Molecular Structure

IUPAC Name: **Ethyl 2-amino-5-methylthiazole-4-carboxylate** Molecular Formula:

C₇H₁₀N₂O₂S Molecular Weight: 186.23 g/mol CAS Number: 72054-60-5

Spectroscopic Data

The following sections summarize the key spectroscopic data for **ethyl 2-amino-5-methylthiazole-4-carboxylate** and its 4-methyl isomer.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **ethyl 2-amino-5-methylthiazole-4-carboxylate**. The protonated molecule is observed, which is a common ionization pattern for

this class of compounds.

Parameter	Value	Source
Molecular Ion $[M+H]^+$ (m/z)	187	[1]
GC-MS (m/z of major peaks for 4-methyl isomer)	186, 141, 114	[2]
MS-MS (Precursor m/z for 4-methyl isomer)	187.0536	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ^1H and ^{13}C NMR data for **ethyl 2-amino-5-methylthiazole-4-carboxylate** are not readily available in the public domain. However, the following data for the isomeric compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is provided for reference from the PubChem database.[\[2\]](#) The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

^1H NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

^{13}C NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

Chemical Shift (δ ppm)	Assignment
Data not available	Data not available

Note: While the overall structure is similar, the position of the methyl group will influence the chemical shifts of the aromatic protons and carbons, as well as the adjacent quaternary carbons. The data for the 4-methyl isomer should therefore be used as an estimation only.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for **ethyl 2-amino-5-methylthiazole-4-carboxylate** is not available. However, based on its functional groups, the following characteristic absorption bands are expected. The data presented here is a composite of expected values and data from structurally related compounds.[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (amino group)
3100 - 3000	Medium	C-H stretch (aromatic/vinylic)
2980 - 2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (ester)
~1620	Strong	N-H bend (amino group)
~1580	Medium	C=N stretch (thiazole ring)
~1540	Medium	C=C stretch (thiazole ring)
1250 - 1000	Strong	C-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker AM-400 (400 MHz), using a deuterated solvent like DMSO-d₆ or CDCl₃.[\[1\]](#)

Sample Preparation:

- Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: ~16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: ~200-250 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer, such as a Nicolet FI-IR 360, with the sample prepared as a KBr pellet or a thin film.[\[1\]](#)

KBr Pellet Method:

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

- Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

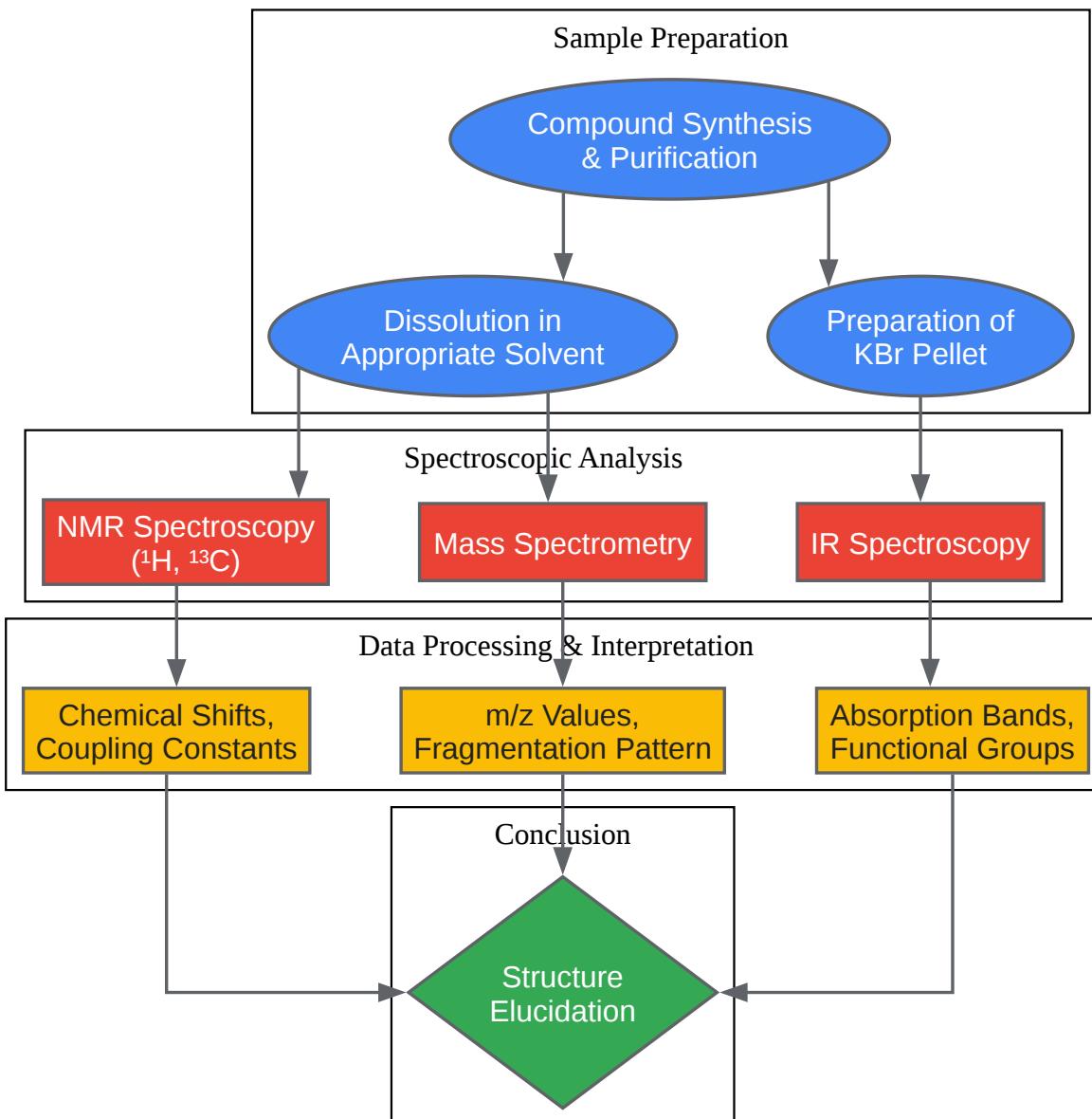
- Record a background spectrum of the empty sample compartment.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For this type of molecule, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization are common. An instrument such as an HP5988A may be used.

[\[1\]](#)

Sample Preparation for ESI-MS:


- Dissolve a small amount of the sample (sub-milligram) in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 $\mu\text{g/mL}$.
- The solution is then directly infused into the mass spectrometer's ion source.

GC-MS Protocol:

- Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph, which separates the components of the sample.
- The separated components then enter the mass spectrometer, where they are ionized (typically by a 70 eV electron beam in EI mode) and the mass-to-charge ratio of the resulting fragments is detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **ethyl 2-amino-5-methylthiazole-4-carboxylate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [rsc.org](https://www.rsc.org) [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of Ethyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b372275#spectroscopic-data-of-ethyl-2-amino-5-methylthiazole-4-carboxylate-nmr-ir-ms\]](https://www.benchchem.com/product/b372275#spectroscopic-data-of-ethyl-2-amino-5-methylthiazole-4-carboxylate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

